molecular formula C9H8ClF B13706292 2-Chloro-1-cyclopropyl-3-fluorobenzene

2-Chloro-1-cyclopropyl-3-fluorobenzene

Cat. No.: B13706292
M. Wt: 170.61 g/mol
InChI Key: LLOKSIARDSVFFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-3-fluorobenzene can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropyl-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of amine or thiol derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropylbenzene derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-1-cyclopropyl-3-fluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-3-fluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-cyclopropyl-3-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic interactions in various chemical and biological processes.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

2-chloro-1-cyclopropyl-3-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2

InChI Key

LLOKSIARDSVFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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